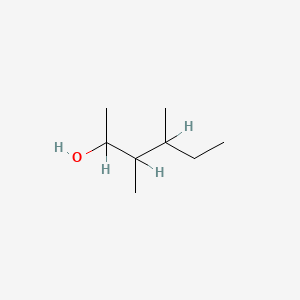

3,4-Dimethyl-2-hexanol

Description

Contextualization within Branched Secondary Alcohols Research

Branched secondary alcohols, such as 3,4-dimethyl-2-hexanol, represent a significant class of organic compounds. Research into these alcohols often focuses on how their branched structure influences their physical and chemical properties. For instance, the branching in the carbon chain can affect reactivity and interactions with other molecules. sigmaaldrich.comnih.gov The position of the hydroxyl group also plays a crucial role in determining the chemical behavior of secondary alcohols, distinguishing them from primary alcohols. researchgate.net

The study of branched secondary alcohols is also pertinent to understanding their potential applications. For example, highly branched secondary alcohols are investigated for their use in the synthesis of surfactants. google.com The reactivity of these alcohols, including their oxidation and participation in substitution reactions, is a key area of investigation.

Significance in Contemporary Organic Chemistry and Synthetic Science

In contemporary organic chemistry, this compound serves as a valuable model for studying stereoselective reactions and mechanisms due to its chiral centers. The presence of erythro and threo diastereomers makes it an excellent system for investigating the impact of stereochemistry on physical and chemical properties.

The compound is utilized as an intermediate and a reagent in various organic syntheses. ontosight.ai For instance, it can be oxidized to form its corresponding ketone, 3,4-dimethyl-2-hexanone (B107209). evitachem.com It can also be synthesized through methods like the Grignard reaction, starting from 3,4-dimethyl-2-hexanone and a suitable Grignard reagent. The study of such synthetic routes contributes to the broader field of synthetic methodology.

Furthermore, spectroscopic analysis of this compound provides valuable data for structure elucidation and understanding intermolecular forces. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry are employed to characterize this and similar branched alcohols. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O | ontosight.aicymitquimica.comnih.govnist.govnist.gov |

| Molecular Weight | 130.23 g/mol | cymitquimica.comnih.gov |

| Boiling Point | ~167°C | ontosight.ai |

| Appearance | Colorless liquid | ontosight.aicymitquimica.com |

| Solubility | Slightly soluble in water, highly soluble in organic solvents | ontosight.ai |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source |

| Infrared (IR) Spectroscopy | Characteristic alcohol O-H stretch and various C-H stretching and bending modes are identifiable. | |

| Mass Spectrometry | The protonated molecular ion peak is observed at a mass-to-charge ratio of 131.14305. | |

| ¹H NMR Spectroscopy | Data available from various sources. | nih.gov |

| ¹³C NMR Spectroscopy | Data available from various sources. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-6(2)7(3)8(4)9/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJWJHMCZHKLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871299 | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-05-1 | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexanol, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexanol, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethyl-2-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJU2VAV95A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Design for 3,4 Dimethyl 2 Hexanol

Established Laboratory-Scale Synthesis Protocols

Grignard Reaction-Based Approaches Utilizing 3,4-Dimethyl-2-hexanone (B107209) Precursors

A prevalent laboratory method for synthesizing 3,4-dimethyl-2-hexanol involves the use of a Grignard reagent. This approach typically utilizes 3,4-dimethyl-2-hexanone as the starting material and a Grignard reagent such as methylmagnesium bromide. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This step forms a tertiary alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to yield the final secondary alcohol product.

This method is favored in academic and small-scale synthesis due to its high selectivity for the secondary alcohol and the relative simplicity of the reaction setup. Key to the success of this reaction is the use of anhydrous solvents, like diethyl ether or tetrahydrofuran, and controlled temperature conditions, often between 0°C and room temperature, to minimize side reactions. Careful control of moisture and air is crucial to prevent the degradation of the Grignard reagent.

Catalytic and Stoichiometric Reduction Strategies of Corresponding Ketones

Another widely employed method for the synthesis of this compound is the reduction of its corresponding ketone, 3,4-dimethyl-2-hexanone. ontosight.aievitachem.com This can be achieved through both catalytic and stoichiometric reduction methods.

Stoichiometric reduction commonly involves the use of hydride-reducing agents. Sodium borohydride (B1222165) (NaBH4) is a preferred reagent for mild and selective reduction, typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For more sterically hindered ketones, the more potent reducing agent, lithium aluminum hydride (LiAlH4), can be used. However, LiAlH4 requires strictly anhydrous conditions, usually in ether solvents at low temperatures, and poses greater handling risks.

Catalytic hydrogenation represents an efficient alternative, particularly for larger-scale preparations. In this process, 3,4-dimethyl-2-hexanone is treated with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel-based catalysts such as Raney nickel. The reaction is typically conducted under controlled temperature (50–150°C) and pressure (1–10 atm of H2) to optimize the conversion and selectivity towards the desired alcohol.

| Method | Starting Material | Reagents/Catalysts | Typical Conditions | Advantages | Typical Yield |

| Grignard Reaction | 3,4-Dimethyl-2-hexanone | Methylmagnesium bromide | Anhydrous ether, 0°C to room temperature | Selective, straightforward | >85% |

| Reduction of Ketones | 3,4-Dimethyl-2-hexanone | NaBH4 or LiAlH4 | Room temperature (NaBH4), anhydrous ether (LiAlH4) | Mild, scalable | >90% |

| Catalytic Hydrogenation | 3,4-Dimethyl-2-hexanone | Pd, Pt, or Ni catalyst + H2 | 50–150°C, 1–10 atm H2 | Industrial scale, efficient | >95% |

Advanced Stereoselective Synthesis Strategies

The presence of two chiral centers in this compound means it can exist as four stereoisomers (two pairs of enantiomers, erythro and threo). The stereochemical outcome of the synthesis is a significant consideration, particularly for applications requiring specific isomeric forms.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For alcohols like this compound, this can be achieved through the asymmetric reduction of the prochiral ketone precursor, 3,4-dimethyl-2-hexanone. This often involves the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

Emerging biocatalytic methods utilizing alcohol dehydrogenases (ADHs) have shown promise in achieving high enantioselectivity. For instance, ADHs from organisms like Lactobacillus brevis have been used for the enantioselective reduction of similar ketones, yielding the corresponding alcohol with high enantiomeric excess. Asymmetric electroreduction using modified electrodes with chiral inductors, such as alkaloids or tartaric acid, also presents a potential pathway for the enantioselective synthesis of chiral alcohols. beilstein-journals.org

Diastereoselective Control in Synthesis for Erythro and Threo Isomers

The relative stereochemistry of the two chiral centers in this compound defines the erythro and threo diastereomers. The choice of reduction method and reaction conditions can influence the diastereomeric ratio of the product. The stereochemistry of the product is crucial as diastereomers can exhibit different physical and chemical properties.

For example, in the reduction of α-chiral ketones, the stereochemical outcome is often governed by Felkin-Anh or related models of asymmetric induction. The steric bulk of the substituents on the ketone and the nature of the reducing agent play a key role in determining which diastereomer is formed preferentially. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided results, the general principles of stereoselective reduction of ketones are applicable.

Industrial-Scale Production Research and Optimization

For the large-scale production of this compound, catalytic hydrogenation of 3,4-dimethyl-2-hexanone is the preferred method due to its efficiency, scalability, and potential for continuous processing. Industrial-scale adaptations often focus on optimizing catalyst choice and reaction parameters to maximize yield and purity while minimizing side reactions like over-reduction or isomerization.

In industrial settings, catalysts such as copper or platinum are often favored for their reusability and tolerance to higher temperatures. The use of continuous-flow reactors can enable scalable and efficient production. Post-synthesis purification, typically through fractional distillation under reduced pressure, is a critical step to separate the desired product from isomers and other impurities.

Catalytic Hydrogenation Processes of Ketonic Intermediates

Catalytic hydrogenation represents one of the most efficient and widely applicable methods for the reduction of ketones to their corresponding alcohols. drhazhan.com In the context of this compound synthesis, the primary ketonic intermediate is 3,4-dimethyl-2-hexanone. This process involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst.

The industrial production of secondary alcohols via catalytic hydrogenation is favored due to its scalability and efficiency. The process typically occurs under controlled temperature and pressure to ensure high conversion rates and selectivity. Common heterogeneous catalysts employed for this transformation include transition metals like palladium, platinum, and nickel. These catalysts are often supported on materials such as carbon (e.g., Pd/C) to enhance their activity and stability.

A significant area of research is asymmetric hydrogenation, which aims to produce a specific stereoisomer of the alcohol. This is crucial as the biological activity and properties of the erythro and threo diastereomers of this compound can differ. Chiral catalysts, often based on noble metals like ruthenium (Ru), iridium (Ir), and rhodium, are employed to achieve high enantioselectivity. nih.govresearchgate.net These catalytic systems typically consist of a metal precursor and a chiral ligand.

Key findings in the field of asymmetric ketone hydrogenation include:

Ruthenium Catalysts: Ru complexes combined with chiral diphosphines (e.g., BINAP) and diamine ligands have demonstrated high catalytic activity and enantioselectivity for a variety of ketones. nih.gov The interplay between the two ligands allows for fine-tuning of the chiral environment. nih.gov

Iridium Catalysts: Cationic iridium complexes with chiral ligands are also highly effective. For instance, MsDPEN–Cp*Ir catalysts can effect asymmetric hydrogenation under mildly acidic conditions, yielding chiral alcohols with high enantiomeric excess. nih.gov Sterically hindered ligands have been shown to increase the enantioselectivity of Ir-catalyzed hydrogenations. acs.org

Manganese Catalysts: As a more earth-abundant metal, manganese-based catalysts are gaining attention. bohrium.combohrium.com Chiral Mn(I) complexes have been developed that are effective for the asymmetric transfer hydrogenation (ATH) of a wide range of ketones under mild conditions. bohrium.comacs.org

The mechanism of these hydrogenations often involves metal-ligand cooperation, where both the metal center and the ligand participate in the activation of hydrogen and the ketone. acs.org For instance, a concerted six-membered transition state is often proposed for Ru-catalyzed hydrogenations, which accounts for the high reactivity. nih.gov

Table 1: Overview of Catalytic Systems for Ketone Hydrogenation

| Catalyst Type | Metal | Chiral Ligand Example | Substrate Type | Key Features |

|---|---|---|---|---|

| Ru-Diphosphine/Diamine | Ru | TolBINAP/DPEN | Simple Ketones | High activity and enantioselectivity; concerted mechanism. nih.gov |

| Cp*Ir-Amine | Ir | MsDPEN | Aromatic/Heterocyclic Ketones | Effective under acidic conditions; high enantioselectivity. nih.gov |

| Mn-PNN | Mn | PNN Pincer Ligands | Various Ketones | Uses earth-abundant metal; effective for Asymmetric Transfer Hydrogenation (ATH). bohrium.com |

Efficiency and Yield Enhancement Studies in Large-Scale Synthesis

For the commercial production of this compound, maximizing efficiency and yield is paramount. The choice of catalytic hydrogenation as the primary industrial route is driven by its potential for high-throughput, continuous processing. drhazhan.com Research in this area focuses on optimizing several key process parameters.

Catalyst Optimization: The selection of the catalyst is critical. For large-scale operations, heterogeneous catalysts are generally preferred over homogeneous ones due to their stability and the ease with which they can be separated from the reaction mixture and potentially reused, which reduces costs and waste. drhazhan.comresearchgate.net Research efforts are directed towards developing catalysts that not only provide high yields and selectivity but also exhibit long-term stability and high turnover numbers (TON), which is a measure of the catalyst's productivity. researchgate.net

Reaction Conditions: Optimizing reaction conditions such as temperature, hydrogen pressure, and solvent is crucial for maximizing the yield of the desired alcohol while minimizing side reactions. For example, in the hydrogenation of furfural (B47365) derivatives to produce alcohols, response surface methodology (RSM) has been successfully used to model the influence of process parameters and find the optimal conditions for maximizing the yield of the alcoholic product. researchgate.net This statistical approach allows for the efficient optimization of multiple variables simultaneously.

Continuous Flow Processes: Modern chemical manufacturing increasingly employs continuous flow technologies to enhance efficiency, safety, and scalability. Asymmetric hydrogenation reactions have been successfully adapted to continuous flow conditions, enabling the production of gram-scale quantities of chiral products with yields and enantioselectivities comparable to batch processes. researchgate.net This approach offers significant advantages for the large-scale synthesis of compounds like this compound.

| Purification | High final product purity | Efficient fractional distillation. | Ensures product meets quality specifications and maximizes recovery. |

Stereochemical Investigations of 3,4 Dimethyl 2 Hexanol Isomers

Elucidation of Stereoisomeric Forms and Their Relative Configurations

The structure of 3,4-dimethyl-2-hexanol (C₈H₁₈O) contains two chiral centers at carbons 3 and 4. This results in the existence of 2² = 4 possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other and are commonly referred to by the relative configuration descriptors erythro and threo.

The erythro isomers have the methyl groups at C3 and C4 (or the hydrogen atoms) on the same side when the carbon backbone is depicted in a Fischer projection. This corresponds to a syn relationship.

The threo isomers have these same groups on opposite sides in a Fischer projection, corresponding to an anti relationship.

Each of these diastereomeric forms, erythro and threo, is a racemic mixture, meaning it contains a 50:50 mix of two enantiomers ((3R,4R) and (3S,4S) for one diastereomer, and (3R,4S) and (3S,4R) for the other). The differentiation and assignment of these relative configurations rely heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the diastereomers based on differences in the chemical shifts and coupling constants of protons in their distinct steric environments. Commercial availability often lists the compound as a mixture of erythro and threo diastereomers. scbt.comfishersci.casigmaaldrich.com

Table 1: Stereoisomers of this compound

| Diastereomer | Enantiomer 1 | Enantiomer 2 | Relationship |

|---|---|---|---|

| Erythro | (3R, 4R)-3,4-Dimethyl-2-hexanol | (3S, 4S)-3,4-Dimethyl-2-hexanol | Enantiomers |

Mechanistic Insights into Chiral Recognition Processes

Chiral recognition is the process by which a chiral molecule or environment interacts differently with the enantiomers of another chiral compound. For this compound, these interactions are primarily governed by hydrogen bonding involving its hydroxyl group and steric hindrance from its branched alkyl structure.

The "three-point interaction model" is a fundamental concept in explaining chiral recognition. researchgate.net For a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction, with at least one of these being stereochemically dependent. In the context of this compound interacting with a chiral stationary phase (CSP) in chromatography or a chiral host molecule in solution, these interactions can include:

Hydrogen Bonding: The hydroxyl group of the alcohol can act as a hydrogen bond donor or acceptor.

Steric Repulsion/Inclusion: The bulky, branched structure of the molecule creates significant steric effects. The different spatial arrangements of the methyl and ethyl groups in the erythro and threo isomers, and their respective enantiomers, lead to differential fitting into the chiral cavities or surfaces of a selector. nankai.edu.cn

Studies using modified cyclodextrins as host molecules for various alcohols have shown that the host cavity can selectively bind one isomer over another based on a size/shape-fit relationship. nankai.edu.cn The different spatial arrangements of the substituents in the stereoisomers of this compound would lead to varying stabilities of the inclusion complexes formed with a chiral host, enabling their discrimination. nankai.edu.cn

Advanced Methodologies for Stereoisomer Resolution and Absolute Configuration Assignment

Resolving the stereoisomers of this compound and assigning their absolute configurations requires sophisticated analytical techniques capable of differentiating between molecules with very subtle structural differences.

Chiral chromatography is a cornerstone for the separation of enantiomers and diastereomers. Both gas and liquid chromatography are employed.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for resolving the enantiomers of this compound. This involves using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H), are effective for this purpose. researchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the alcohol's enantiomers and the chiral selector of the CSP, driven by hydrogen bonds, dipole-dipole interactions, and steric effects. researchgate.net

Gas Chromatography (GC): For volatile compounds like alcohols, chiral GC is also a highly effective technique. nih.gov The alcohol or its more volatile derivative (e.g., an acetate (B1210297) ester) is passed through a capillary column coated with a chiral stationary phase, often a modified cyclodextrin. nih.gov The different retention times for the enantiomers allow for their separation and quantification.

Table 2: Exemplary Chromatographic Methods for Chiral Alcohol Resolution

| Technique | Stationary Phase Type | Principle | Reference |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose carbamate) | Forms transient diastereomeric complexes with enantiomers, leading to different retention times. researchgate.net |

Circular Dichroism (CD) spectroscopy is an essential tool for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce equal and opposite CD signals (Cotton effects). rsc.org

For this compound, once the enantiomers are separated, CD spectroscopy can be used to:

Confirm Optical Activity: A non-zero CD spectrum confirms that a sample is enantiomerically enriched.

Determine Enantiomeric Purity: The intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample.

Assist in Absolute Configuration Assignment: While challenging, the sign of the Cotton effect can sometimes be correlated with the absolute configuration of a molecule by comparing it to known compounds or theoretical calculations. mdpi.com

The technique is particularly useful for studying the interactions between the chiral alcohol and other molecules, as the formation of a complex can induce a change in the CD spectrum. nankai.edu.cn

Beyond chromatography and chiroptical methods, advanced spectroscopic techniques are crucial for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for distinguishing between the erythro and threo diastereomers.

¹H NMR: The coupling constants (³JHH) between the protons on C2, C3, and C4 are different for the diastereomers due to their different dihedral angles (Karplus relationship). The chemical shifts of the methyl and hydroxyl protons are also sensitive to the relative stereochemistry.

¹³C NMR: The chemical shifts of the carbon atoms, particularly those near the chiral centers (C2, C3, C4), differ between the erythro and threo forms due to varying steric compression effects.

Mass Spectrometry (MS): While standard electron ionization mass spectrometry of stereoisomers often yields identical spectra, it is crucial when coupled with a chromatographic separation technique (e.g., GC-MS). This confirms the molecular weight (130.23 g/mol ) and fragmentation pattern of the separated isomers. nih.govnist.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of functional groups, most notably the strong, broad absorption band of the hydroxyl (-OH) group around 3300-3400 cm⁻¹. nist.gov

Reaction Mechanisms and Transformational Chemistry of 3,4 Dimethyl 2 Hexanol

Oxidation Pathways and Ketone Formation

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 3,4-Dimethyl-2-hexanol can be readily oxidized to its corresponding ketone, 3,4-Dimethyl-2-hexanone (B107209). evitachem.com This process is central to both laboratory-scale synthesis and potential industrial applications. evitachem.com

The oxidation of this compound to 3,4-Dimethyl-2-hexanone typically proceeds through a mechanism involving the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom bearing the hydroxyl group. When using chromium-based reagents, such as chromic acid (H₂CrO₄), the reaction is believed to initiate with the formation of a chromate (B82759) ester intermediate. This intermediate is formed by the reaction of the alcohol with the chromium reagent.

The subsequent step involves a base (often water) abstracting the proton from the carbon attached to the oxygen. This facilitates an elimination reaction where the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond (the ketone carbonyl group), while the chromium species is reduced. The stability of the transition state during this step influences the reaction rate.

The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and purity of 3,4-Dimethyl-2-hexanone, while minimizing side reactions like over-oxidation to carboxylic acids. Common and effective oxidizing agents for this transformation include potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of sulfuric acid (H₂SO₄). evitachem.com

Industrial-scale production often favors these strong oxidizing agents, with reactions conducted at elevated temperatures to ensure the complete conversion of the alcohol. evitachem.com Careful control of parameters such as temperature and pH is necessary to optimize the yield, which can exceed 85%.

Below is a comparative table of typical oxidation conditions for the synthesis of 3,4-Dimethyl-2-hexanone.

| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| K₂Cr₂O₇ | H₂SO₄ | 80–90 | 78–82 | 95–98 |

| CrO₃ | H₂SO₄ | 90–100 | 85–88 | 97–99 |

| This table is based on data for general ketone formation under these conditions. |

Dehydration Mechanisms and Alkene Product Distribution

The acid-catalyzed dehydration of this compound is a classic elimination reaction that results in the formation of a mixture of alkenes. This transformation proceeds by removing the hydroxyl group and a proton from an adjacent carbon atom to form a carbon-carbon double bond. libretexts.org

The dehydration of a secondary alcohol like this compound in the presence of a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid typically proceeds through an E1 mechanism. libretexts.orglibretexts.org The first step is the protonation of the hydroxyl group to form an alkyloxonium ion, which is a good leaving group. libretexts.orgmasterorganicchemistry.com

Loss of a water molecule from the alkyloxonium ion generates a secondary carbocation at the C2 position. This carbocation can then undergo rearrangement to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com A 1,2-hydride shift from the C3 position to the C2 position would result in a tertiary carbocation, which is significantly more stable due to hyperconjugation. libretexts.orgyoutube.com This rearranged carbocation will then lead to the major alkene products.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. pearson.com Deprotonation from a carbon adjacent to the positive charge can lead to a variety of alkene isomers, with the distribution depending on the stability of the resulting products.

The dehydration of this compound primarily follows the E1 (Elimination, unimolecular) pathway due to its classification as a secondary alcohol. libretexts.orgchemistrysteps.com

E1 Mechanism : This two-step mechanism involves the formation of a carbocation intermediate as the rate-determining step. chemistrysteps.commasterorganicchemistry.com The reaction rate is dependent only on the concentration of the alcohol. The presence of a secondary carbon allows for the formation of a relatively stable secondary carbocation, which can further stabilize through rearrangement. youtube.com This pathway is favored by the use of strong acids and heat. chemistrysteps.com The base that removes the final proton is typically weak, such as water or the conjugate base of the acid catalyst (HSO₄⁻). libretexts.org

E2 Mechanism : The E2 (Elimination, bimolecular) pathway is less likely for the dehydration of secondary alcohols unless a strong, sterically hindered base is used. pressbooks.pub This mechanism is a one-step, concerted process where the proton abstraction and leaving group departure occur simultaneously. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com While primary alcohols dehydrate via an E2 mechanism to avoid the formation of unstable primary carbocations, secondary alcohols like this compound favor the E1 route. libretexts.orgchemistrysteps.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group, but it can be converted into a good leaving group, allowing for nucleophilic substitution reactions. masterorganicchemistry.com This transformation is a key method for introducing other functional groups onto the carbon skeleton. researchgate.net

In the presence of a strong acid like a hydrogen halide (HX), the hydroxyl group can be protonated to form water, an excellent leaving group. masterorganicchemistry.com For a secondary alcohol like this compound, the subsequent substitution can proceed via an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. This is because the departure of the water molecule would form a secondary carbocation, similar to the intermediate in the E1 dehydration pathway.

This carbocation intermediate can then be attacked by a nucleophile (e.g., a halide ion like Br⁻ or Cl⁻) to form the corresponding alkyl halide. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which would lead to a racemic mixture of products if the carbon becomes a new stereocenter. Furthermore, the potential for carbocation rearrangements, as seen in the E1 reaction, also exists in the SN1 pathway, potentially leading to a mixture of substitution products.

Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used to replace the hydroxyl group with a halogen, often with a higher degree of control over rearrangements compared to using hydrogen halides.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 2 Hexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of 3,4-Dimethyl-2-hexanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the molecular framework and define the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and the connectivity between adjacent protons. bdu.ac.in For this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton group. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, following the n+1 rule. libretexts.org

The proton attached to the hydroxyl-bearing carbon (H-2) is expected to appear as a multiplet in the downfield region typical for alcohols (around 3.5-4.0 ppm), influenced by the electronegative oxygen atom. The protons of the methyl group at position 2 (C-1) would appear as a doublet, as they are coupled to the single proton at C-2. The various methylene (B1212753) (CH₂) and methine (CH) protons along the hexane (B92381) chain, along with the other methyl groups, would produce a complex series of overlapping signals in the upfield region (typically 0.8-1.7 ppm). The hydroxyl (-OH) proton itself often appears as a broad singlet, though its chemical shift and coupling can vary depending on sample concentration, solvent, and temperature due to proton exchange. 182.160.97

Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupled Protons |

| H on C1 (CH₃) | ~1.2 | Doublet | H on C2 |

| H on C2 (CHOH) | ~3.8 | Multiplet | H on C1, H on C3 |

| H on C3 (CH) | ~1.5 | Multiplet | H on C2, H on C4, H on C3-CH₃ |

| H on C3-CH₃ | ~0.9 | Doublet | H on C3 |

| H on C4 (CH) | ~1.4 | Multiplet | H on C3, H on C5, H on C4-CH₃ |

| H on C4-CH₃ | ~0.9 | Doublet | H on C4 |

| H on C5 (CH₂) | ~1.3 | Multiplet | H on C4, H on C6 |

| H on C6 (CH₃) | ~0.9 | Triplet | H on C5 |

| H on OH | Variable (e.g., 1-5) | Singlet (broad) | None (typically) |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (methyl, methylene, methine, quaternary) within a molecule. youtube.com In a broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak. Given the molecule's structure, eight distinct signals are expected, corresponding to the eight carbon atoms in unique chemical environments.

The carbon atom bonded to the hydroxyl group (C-2) will be the most deshielded among the sp³-hybridized carbons, appearing significantly downfield (typically in the 65-75 ppm range) due to the electron-withdrawing effect of the oxygen atom. libretexts.org The other carbons of the alkyl chain and methyl groups will resonate in the upfield region of the spectrum (typically 10-45 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the carbon skeleton. magritek.com

Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~23 | CH₃ |

| C2 | ~70 | CH (CHOH) |

| C3 | ~40 | CH |

| C3-CH₃ | ~15 | CH₃ |

| C4 | ~35 | CH |

| C4-CH₃ | ~14 | CH₃ |

| C5 | ~25 | CH₂ |

| C6 | ~11 | CH₃ |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. It would be used to confirm the ¹H NMR assignments by showing correlations between, for example, the protons on C-1 and C-2, C-2 and C-3, and so on, tracing the spin systems throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful tool for differentiating stereoisomers. It identifies protons that are close to each other in space, regardless of whether they are bonded. By analyzing the through-space interactions (NOEs) between protons on the different chiral centers (e.g., between the proton on C-2 and the methyl group on C-3), the relative stereochemistry of the erythro and threo isomers can be determined.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is invaluable for determining the molecular weight and obtaining structural information from the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like this compound. The gas chromatograph first separates the compound from any impurities, and the mass spectrometer then analyzes the eluting components. This makes GC-MS an excellent tool for assessing the purity of a sample.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 130 (the molecular weight of the compound) may be weak or entirely absent. nist.govnist.gov The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways for secondary alcohols include:

Alpha-Cleavage: The bond between C-2 and C-3 is likely to break, leading to the formation of a stable, resonance-stabilized oxonium ion. The most prominent peak in the spectrum is often observed at m/z 45 , corresponding to the [CH₃CH=OH]⁺ fragment, which is characteristic of secondary alcohols with a methyl group adjacent to the hydroxyl-bearing carbon. nih.gov

Dehydration: Loss of a water molecule (18 amu) from the molecular ion can produce a fragment at m/z 112.

Loss of Alkyl Groups: Cleavage of other carbon-carbon bonds can result in the loss of ethyl (C₂H₅, 29 amu) or larger alkyl radicals.

Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Notes |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺), often weak or absent |

| 112 | [C₈H₁₆]⁺ | Loss of H₂O (Dehydration) |

| 85 | [C₆H₁₃]⁺ | Loss of the C2-C1 and OH groups |

| 71 | [C₅H₁₁]⁺ | Cleavage at C3-C4 |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage; [CH₃CHOH]⁺. Typically the base peak. nih.gov |

| 43 | [C₃H₇]⁺ | Isopropyl cation fragment |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

For this compound, the IR spectrum provides clear evidence for its key functional groups:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretch: Strong absorption bands are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl and methyl groups.

C-O Stretch: A distinct, strong band in the region of 1050–1150 cm⁻¹ corresponds to the stretching vibration of the C-O single bond, characteristic of a secondary alcohol.

The NIST Chemistry WebBook and other databases contain reference IR spectra for this compound, confirming these characteristic absorption patterns. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ksu.edu.sa In the case of this compound, the FTIR spectrum provides clear evidence of its secondary alcohol structure. spectroscopyonline.com

The most prominent and characteristic absorption band in the FTIR spectrum of an alcohol is the O-H stretching vibration, which is typically broad and strong due to hydrogen bonding. spectroscopyonline.com For this compound, this band appears in the region of 3600-3200 cm⁻¹. Another key functional group vibration is the C-O stretching, which for secondary alcohols like this compound, is typically observed in the 1150-1075 cm⁻¹ range. spectroscopyonline.com The spectrum also displays characteristic C-H stretching and bending vibrations. The presence of methyl and methylene groups gives rise to asymmetric and symmetric stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. spcmc.ac.in

Interactive Table of Key FTIR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Alkane (C-H) | Strong |

| 1465 | C-H Bend | Alkane (-CH₂) | Variable |

| 1375 | C-H Bend | Alkane (-CH₃) | Variable |

| 1150 - 1075 | C-O Stretch | Secondary Alcohol | Strong |

This table is based on typical infrared absorption frequencies for secondary alcohols and may not represent the exact peak positions for this compound.

Detailed analysis of the FTIR spectrum allows for the unambiguous identification of the hydroxyl functional group and the aliphatic nature of the carbon skeleton, confirming the compound as a dimethyl-substituted hexanol.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable complement to FTIR spectroscopy, providing information on molecular vibrations that are often weak or absent in an IR spectrum. nih.govksu.edu.sa While FTIR relies on changes in the dipole moment, Raman scattering is dependent on changes in the polarizability of a molecule during a vibration. upenn.edu

For this compound, the Raman spectrum offers further insight into the carbon backbone and substituent groups. The C-C stretching vibrations, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum in the 1200-800 cm⁻¹ region. ku.edu The symmetric C-H stretching and bending vibrations of the methyl and methylene groups are also readily observed. nih.gov

The O-H stretching band, while present in the Raman spectrum, is generally weaker and less broad than in the corresponding IR spectrum. ku.edu This is because the polarizability of the O-H bond does not change as significantly as its dipole moment during the stretching vibration.

Interactive Table of Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3000 - 2850 | C-H Stretch | Alkane (C-H) | Strong |

| 1465 | C-H Bend | Alkane (-CH₂) | Medium |

| 1375 | C-H Bend | Alkane (-CH₃) | Medium |

| 1200 - 800 | C-C Stretch | Alkane Backbone | Strong |

| ~3300 | O-H Stretch | Alcohol (-OH) | Weak |

This table is based on typical Raman shifts for secondary alcohols and may not represent the exact peak positions for this compound.

Computational and Theoretical Investigations on 3,4 Dimethyl 2 Hexanol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For a chiral alcohol like 3,4-dimethyl-2-hexanol, these methods are invaluable for understanding its stable conformations and intrinsic reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed to predict properties such as molecular orbital energies, charge distributions, and reactivity indices. For a molecule like this compound, DFT calculations could provide deep insights into its chemical behavior.

DFT studies on various chiral alcohols have demonstrated the ability to predict how a molecule will interact with other reagents. rsc.orgmdpi.com For instance, calculations can identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO often corresponds to the site of electron donation (nucleophilicity), while the LUMO indicates the site of electron acceptance (electrophilicity). For this compound, the oxygen atom of the hydroxyl group would be a primary site for electrophilic attack, a feature that DFT can quantify.

Furthermore, DFT is used to calculate electrostatic potential maps, which visualize the charge distribution across a molecule. These maps would highlight the electron-rich (negative potential) region around the hydroxyl oxygen and the relatively electron-poor (positive potential) region around the hydroxyl hydrogen, predicting its hydrogen-bonding capabilities. rsc.org

In the context of reactivity, DFT is used to model transition states of reactions, such as oxidation or dehydration. rsc.org For the oxidation of this compound to its corresponding ketone, 3,4-dimethyl-2-hexanone (B107209), DFT could be used to calculate the activation energy of the reaction, providing a theoretical measure of the reaction rate. acs.org Similarly, in dehydration reactions, DFT can help determine which of the possible alkene products is more likely to form by comparing the energies of the different reaction pathways. rsc.org

Table 1: Illustrative DFT-Calculated Properties for a Representative Chiral Secondary Alcohol (Note: This data is representative of what would be calculated for this compound and is based on typical values for similar alcohols.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential and nucleophilicity. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity and electrophilicity. |

| Dipole Moment | 1.7 D | Quantifies the overall polarity of the molecule, influencing intermolecular forces and solubility. |

| Mulliken Charge on O | -0.75 e | Shows the partial negative charge on the oxygen atom, highlighting its role as a hydrogen bond acceptor and site of protonation. |

| Mulliken Charge on Hydroxyl H | +0.45 e | Shows the partial positive charge on the hydroxyl hydrogen, indicating its acidity and role as a hydrogen bond donor. |

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and the energy barriers between them.

Computational methods, particularly at levels of theory like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are used to perform these analyses with high accuracy for small alcohols. acs.org For a molecule of the size of this compound, a common approach is to systematically rotate the dihedral angles of the carbon backbone and the C-O bond to map out the potential energy surface (PES). acs.orgmdpi.com The PES is a multidimensional surface that relates the molecule's energy to its geometry. acs.org

The results of such an analysis would reveal the relative energies of different staggered and eclipsed conformations. For this compound, the interactions between the methyl groups, the ethyl group, and the hydroxyl group would lead to a complex PES with several local minima. The most stable conformer would likely be one that minimizes steric hindrance between the larger substituent groups. scispace.com Understanding the conformational preferences is crucial as the reactivity and spectroscopic properties of the molecule are an average over the populated conformations. frontiersin.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding how molecules behave in a condensed phase (like a liquid) and how they interact with each other over time.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). The separation and synthesis of single enantiomers are of great importance, particularly in pharmacology. MD simulations are a key tool for understanding and predicting the processes of chiral recognition. mdpi.com

Chiral recognition often occurs when a chiral molecule interacts with another chiral entity, such as an enzyme or a chiral stationary phase in chromatography. d-nb.infomdpi.com MD simulations can model the interaction between the different enantiomers of this compound and a chiral selector. d-nb.info For example, in modeling the enzymatic resolution of this alcohol, researchers would place each enantiomer into the active site of a lipase (B570770) enzyme in a simulated aqueous environment. d-nb.info

The simulation would then track the movements and interactions of every atom over time. By analyzing the trajectories, one can determine the stability of the enzyme-substrate complex, the orientation of the alcohol within the active site, and the distance between the reactive centers. d-nb.infodiva-portal.org Often, one enantiomer will fit more snugly or adopt a more favorable orientation for a reaction to occur, explaining the stereoselectivity of the enzyme. d-nb.info These simulations can reveal the specific amino acid residues in the enzyme that are critical for discriminating between the enantiomers. researchgate.net

Table 2: Illustrative Data from an MD Simulation of Enantiomer-Enzyme Binding (Note: This table presents hypothetical but representative data for the interaction of the (R)- and (S)-enantiomers of a chiral alcohol with an enzyme active site.)

| Parameter | (R)-Enantiomer Complex | (S)-Enantiomer Complex | Interpretation |

|---|---|---|---|

| Average Binding Free Energy (kcal/mol) | -7.2 | -5.8 | The (R)-enantiomer forms a more stable complex with the enzyme. |

| Average Distance to Catalytic Residue (Å) | 3.5 | 4.8 | The (R)-enantiomer is positioned more favorably for the reaction to occur. |

| Number of Key Hydrogen Bonds | 3 | 1 | Stronger hydrogen bonding stabilizes the (R)-enantiomer complex. |

Computational Approaches for Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools to map out the step-by-step pathways of chemical reactions, known as reaction mechanisms. For an alcohol like this compound, this could involve studying its synthesis, such as the Grignard reaction, or its subsequent transformations.

For example, the dehydration of a secondary alcohol can proceed through different mechanisms, such as E1 or E2. rsc.org Computational studies can elucidate the preferred pathway by calculating the structures and energies of all intermediates and transition states. rsc.orgacs.org An E1-like mechanism would involve the initial formation of a carbocation intermediate, while an E2 mechanism would be a concerted process. rsc.org By comparing the activation barriers for each step, chemists can predict which mechanism is dominant under specific conditions (e.g., acid catalysis). rsc.org

Similarly, for a reaction catalyzed by a metal complex, DFT calculations can trace the entire catalytic cycle. acs.org This includes the initial binding of the alcohol to the metal center, the key bond-breaking and bond-forming steps, and the final release of the product. acs.org These studies are not only academic; they are crucial for designing more efficient and selective catalysts for important chemical transformations. rsc.org

Emerging Research Trajectories and Future Directions for 3,4 Dimethyl 2 Hexanol Research

Development of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a primary focus of modern chemistry, with a significant emphasis on replacing stoichiometric reagents with catalytic alternatives. For secondary alcohols like 3,4-Dimethyl-2-hexanol, research into novel catalytic systems for transformations such as oxidation and dehydrogenation is a promising area.

Catalytic Dehydrogenation:

Acceptorless dehydrogenation of secondary alcohols to produce ketones and hydrogen gas is an atom-economical and environmentally benign transformation. mdma.ch Research on various transition metal catalysts has shown their efficacy in this reaction. For instance, ruthenium complexes, such as those developed by Robinson, have been shown to be highly selective for the dehydrogenation of secondary alcohols. mdma.ch While specific studies on this compound are not yet prevalent, the established success with other secondary alcohols, like 2-octanol, suggests a strong potential for similar catalytic systems to be applied to this compound. cardiff.ac.ukmdma.ch The development of heterogeneous catalysts, which offer easier separation and reusability, is a key future direction. For example, silicon nanocrystals have been identified as potential catalysts for the dehydrogenation of secondary alcohols. researchgate.net

Catalytic Oxidation:

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. Traditional methods often rely on stoichiometric and often toxic oxidizing agents. Sustainable approaches focus on the use of catalysts and environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. researchgate.net Recent research has explored the use of bi-functional nanocatalysts for the aerobic oxidation of alcohols in water, demonstrating high yields and selectivity. rsc.org The application of such catalytic systems to this compound could provide a green route to the corresponding ketone, 3,4-dimethyl-2-hexanone (B107209).

Integration into Advanced Material Science Research as a Precursor

The unique structural features of this compound, particularly its chirality, make it an attractive building block for advanced materials. nih.gov

Chiral Polymers and Asymmetric Synthesis:

Chiral alcohols are valuable precursors in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. mdpi.comwiley-vch.de The stereocenters in this compound can be utilized to introduce chirality into polymer backbones or as chiral auxiliaries in asymmetric synthesis. The use of chiral terpenes, which are also chiral alcohols, as building blocks for complex natural products highlights the potential of using specific enantiomers of this compound in similar synthetic strategies. nih.gov

Biodegradable Polymers:

There is a growing demand for biodegradable polymers to address the environmental problems caused by plastic waste. Research has shown that monomers derived from renewable resources can be used to synthesize degradable and chemically recyclable polymers. rsc.orgmdpi.com Secondary alcohols can be functionalized to create monomers suitable for polymerization. The branched structure of this compound could influence the physical properties of the resulting polymers, such as their crystallinity and degradation rates. mdpi.com

Innovative Analytical Method Development for Enhanced Detection and Characterization

As the applications of this compound expand, the need for advanced analytical methods for its detection, quantification, and characterization becomes increasingly important.

Spectroscopic Characterization:

Standard spectroscopic techniques provide the foundation for characterizing this compound. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl functional group, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon skeleton and the connectivity of the atoms. nih.govspectrabase.comnist.gov Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation. nih.govresearchgate.net

Chromatographic Techniques:

Gas chromatography (GC) is a powerful tool for separating and analyzing volatile compounds like this compound. The use of advanced techniques such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) can provide detailed separation of complex mixtures and identification of isomers. nih.gov

For the separation of the different stereoisomers of this compound, chiral high-performance liquid chromatography (HPLC) is the method of choice. nih.govcsfarmacie.cz The development of new chiral stationary phases (CSPs) is an active area of research, aiming to improve the resolution and efficiency of enantiomeric separations. csfarmacie.cznih.govsigmaaldrich.comsigmaaldrich.com

Impurity Profiling:

The detection and quantification of impurities are critical for quality control in chemical synthesis. Advanced GC-MS/MS methods are being developed for the detection of trace-level impurities in active pharmaceutical ingredients and other chemical products. mdpi.com Similar methodologies can be adapted for the analysis of this compound to ensure its purity for specific applications.

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 3,4-dimethyl-2-hexanol with high purity?

Answer:

The synthesis of this compound typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For high purity, fractional distillation under reduced pressure is critical due to its structural similarity to isomers like 2,3-dimethyl-2-hexanol and 2,4-dimethyl-3-hexanol . Post-synthesis, gas chromatography-mass spectrometry (GC-MS) should confirm purity, with nuclear magnetic resonance (NMR) resolving stereochemical ambiguities.

How can researchers optimize the extraction of this compound from complex biological matrices (e.g., dairy samples)?

Answer:

Solid-phase microextraction (SPME) coupled with gas chromatography (GC) is effective for isolating volatile metabolites like this compound from biological samples. In dairy studies, headspace SPME-GC-MS has been used to discriminate this compound from co-eluting volatiles (e.g., 2-heptanone, acetaldehyde) by leveraging retention indices and spectral libraries . Pre-concentration steps and pH adjustments (neutral to slightly acidic) improve recovery rates.

What analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

Answer:

- Boiling Point/Melting Point: Differential scanning calorimetry (DSC) or capillary melting point apparatus.

- Solubility: Phase-solubility studies in polar/non-polar solvents (e.g., water, ethanol, hexane) with UV-Vis or gravimetric analysis.

- Structural Confirmation: High-resolution NMR (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. Reference data from NIST Chemistry WebBook can validate results .

Advanced Research Questions

How can conflicting solubility data for this compound in aqueous systems be resolved?

Answer:

Discrepancies in solubility often arise from impurities or solvent interactions. Researchers should:

Use ultra-pure solvents and degas samples to eliminate interference.

Employ dynamic light scattering (DLS) to detect micelle formation in aqueous solutions.

Validate results with isothermal titration calorimetry (ITC) to quantify enthalpy changes during dissolution .

What methodologies are suitable for studying the stereochemical effects of this compound in chiral environments?

Answer:

Chiral separation via high-performance liquid chromatography (HPLC) with cellulose-based columns (e.g., Chiralcel OD-H) can resolve enantiomers. Circular dichroism (CD) spectroscopy further confirms optical activity. For mechanistic insights, molecular dynamics simulations (e.g., Gaussian09) model steric interactions in chiral recognition .

How can researchers address challenges in quantifying trace levels of this compound in environmental or metabolic studies?

Answer:

- Sample Preparation: Use stir-bar sorptive extraction (SBSE) for enhanced sensitivity.

- Detection: Gas chromatography-tandem mass spectrometry (GC-MS/MS) with selective reaction monitoring (SRM) minimizes matrix effects.

- Data Analysis: Partial least squares-discriminant analysis (PLS-DA) identifies discriminatory volatiles in complex datasets, as demonstrated in dairy metabolomics .

What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Storage Conditions: Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation.

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring degradation products (e.g., aldehydes or ketones via β-scission) .

How can computational models predict the biological activity of this compound derivatives?

Answer:

Quantitative structure-activity relationship (QSAR) models using software like Schrödinger’s Maestro predict bioactivity. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., microbial enzymes in dairy fermentation studies) . Experimental validation via enzyme inhibition assays (e.g., Michaelis-Menten kinetics) is critical.

Data Contradiction & Validation

How should researchers reconcile discrepancies in reported NMR shifts for this compound?

Answer:

- Standardization: Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS).

- Collaborative Trials: Cross-validate spectra across labs using identical instrumentation (e.g., 500 MHz NMR).

- Reference Databases: Compare with authenticated spectra in repositories like SDBS or NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.